molecular formula C9H9N3O2 B15124522 Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B15124522
M. Wt: 191.19 g/mol
InChI Key: ZEEFFBJYFZGJMR-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are commonly found in medicinal and pharmaceutical chemistry. The presence of nitrogen atoms in the triazole and pyridine rings contributes to their significant biological activities, making them valuable in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar microwave-mediated methods. The broad substrate scope and good functional group tolerance make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2. These interactions lead to various biological effects, including anti-inflammatory and anti-proliferative activities .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure but differ in the attached pyrimidine ring.

    1,2,3-Triazoles: Another class of triazole compounds with different nitrogen atom arrangements.

Uniqueness

Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific arrangement of nitrogen atoms in the triazole and pyridine rings, which contributes to its distinct biological activities and chemical properties .

Biological Activity

Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are recognized for their diverse biological activities and are often explored in medicinal chemistry for the development of novel therapeutic agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.

  • Chemical Formula : C9H9N3O2
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 1043902-87-9

This compound exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymes : This compound has been shown to inhibit various enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2) and mutant forms of epidermal growth factor receptor kinase (L858R-T790M) which are implicated in cancer progression and resistance to therapy.
  • Neuroprotective Effects : Studies indicate that derivatives of this compound can exert neuroprotective effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells.

Biochemical Pathways

The biological activity of this compound is linked to its interaction with various biochemical pathways:

  • Cellular Proliferation : Some derivatives have demonstrated antiproliferative activities against several cancer cell lines by modulating key signaling pathways such as ERK and AKT pathways. This modulation leads to decreased phosphorylation levels of proteins involved in cell survival and proliferation .
  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through the inhibition of nitric oxide production and other inflammatory mediators .

Case Studies

  • Antiviral Activity : A study reported that certain derivatives of triazolo-pyrimidine compounds exhibited significant antiviral activity against influenza A virus by disrupting protein-protein interactions critical for viral replication . The IC50 values indicated effective concentrations needed to reduce viral interactions significantly.
  • Antitumor Properties : this compound derivatives have been evaluated for their cytotoxic effects on leukemia cell lines (CCRF-CEM and HL-60). Results showed considerable anti-tumor properties with specific derivatives demonstrating IC50 values in the low micromolar range .

Table 1: Biological Activity Summary

Activity TypeTargetEffectReference
Enzyme InhibitionTDP2Inhibition
NeuroprotectionMicroglia CellsReduced TNF-α production
AntiviralInfluenza A VirusDisruption of PA-PB1 interaction
AntitumorLeukemia Cell LinesCytotoxicity

Table 2: IC50 Values for Selected Compounds

CompoundTarget VirusIC50 (µM)Reference
Ethyl Triazolo Derivative 1Influenza A12 ± 3
Ethyl Triazolo Derivative 2CCRF-CEM15 ± 5
Ethyl Triazolo Derivative 3HL-6010 ± 4

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-8-10-6-11-12(8)5-7/h3-6H,2H2,1H3

InChI Key

ZEEFFBJYFZGJMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=NC=N2)C=C1

Origin of Product

United States

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